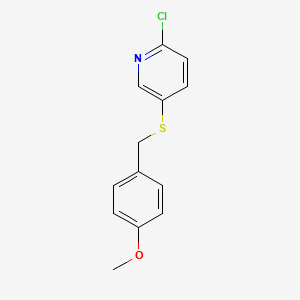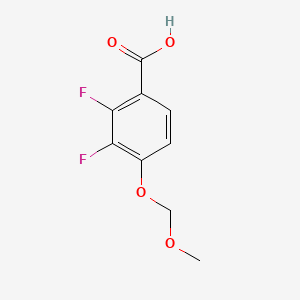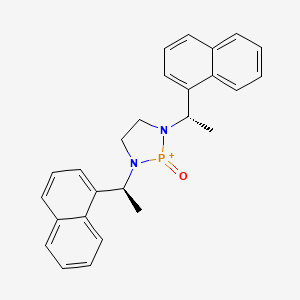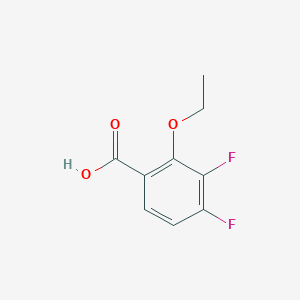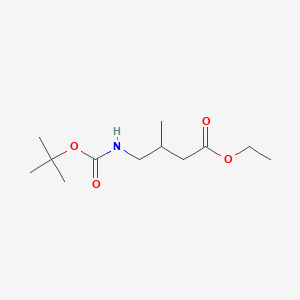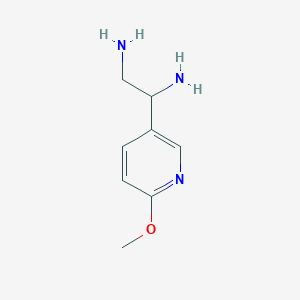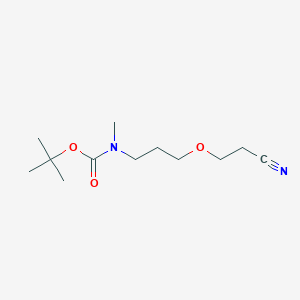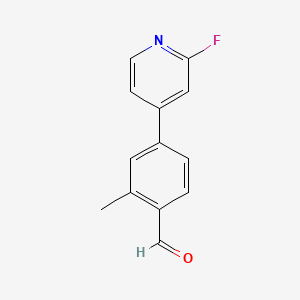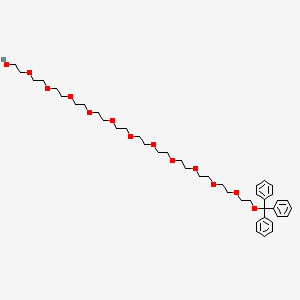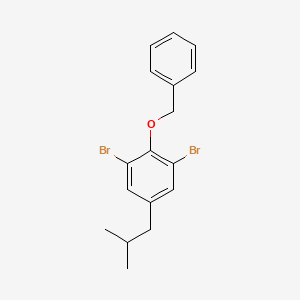
2-(Benzyloxy)-1,3-dibromo-5-isobutylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1,3-dibromo-5-isobutylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two bromine atoms, a benzyloxy group, and an isobutyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-isobutylbenzene typically involves the bromination of a precursor compound followed by the introduction of the benzyloxy and isobutyl groups. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The benzyloxy group can be introduced through a Williamson ether synthesis, where benzyl alcohol reacts with the corresponding brominated benzene derivative in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1,3-dibromo-5-isobutylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoate derivative.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like zinc in acetic acid or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the bromine atoms can produce the corresponding hydrocarbon.
Scientific Research Applications
2-(Benzyloxy)-1,3-dibromo-5-isobutylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-isobutylbenzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: Employed in the synthesis of hydroquinone derivatives and as a reagent in pharmaceutical research.
2-(Benzyloxy)ethanol: Utilized as a solvent and intermediate in organic synthesis.
Uniqueness
2-(Benzyloxy)-1,3-dibromo-5-isobutylbenzene is unique due to the presence of both benzyloxy and isobutyl groups, which confer distinct chemical properties and reactivity. The dibromo substitution pattern also allows for selective functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C17H18Br2O |
|---|---|
Molecular Weight |
398.1 g/mol |
IUPAC Name |
1,3-dibromo-5-(2-methylpropyl)-2-phenylmethoxybenzene |
InChI |
InChI=1S/C17H18Br2O/c1-12(2)8-14-9-15(18)17(16(19)10-14)20-11-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3 |
InChI Key |
YALDQODDAHNKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)


